Reduced Lipophilicity Versus 4-Methyl Analog Enhances Developability Profile
The introduction of the 4-difluoromethyl group significantly lowers the compound's lipophilicity compared to the 4-methyl analog, a critical advantage in avoiding high logP-related toxicity and poor solubility. The target compound's computed XLogP3-AA is 0.8, while the measured logP of 6-amino-4-methylquinolin-2(1H)-one is 1.36 [1]. This shift moves the compound closer to the optimal lipophilic space for oral drug candidates defined by the Lipinski Rule of 5.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | 6-amino-4-methylquinolin-2(1H)-one (Measured logP = 1.36) |
| Quantified Difference | ΔLogP = -0.56 (4-fold lower partition coefficient) |
| Conditions | Computed (PubChem XLogP3-AA) vs. measured (ChemDiv) logP values. |
Why This Matters
A lower logP improves the chance of achieving favorable aqueous solubility and reducing non-specific binding, making this intermediate more attractive for generating high-quality lead libraries.
- [1] PubChem. Compound Summary for CID 22278996, 6-Amino-4-(difluoromethyl)quinolin-2(1H)-one. Computed XLogP3-AA. View Source
